
Gly-Arg-Gly-Asp-Thr-Pro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gly-Arg-Gly-Asp-Thr-Pro, also known as this compound, is a useful research compound. Its molecular formula is C23H39N9O10 and its molecular weight is 601.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Drug Delivery Systems
GRGDTP has been utilized to enhance the efficacy of drug delivery systems, especially in cancer therapy. The peptide improves the targeting of therapeutic agents to specific cell types, thereby increasing the effectiveness of treatments while minimizing side effects. For instance, research indicates that incorporating GRGDTP into nanoparticles can significantly improve their cellular uptake and localization in tumor tissues .
Case Study: Targeted Nanoparticles
A study demonstrated that nanoparticles coated with GRGDTP showed a marked increase in uptake by cancer cells compared to unmodified nanoparticles. This targeted approach led to enhanced therapeutic effects and reduced toxicity in surrounding healthy tissues .
Tissue Engineering
In tissue engineering, GRGDTP is crucial for creating scaffolds that promote cell adhesion and proliferation. The peptide mimics natural extracellular matrix components, facilitating the attachment of cells necessary for tissue regeneration.
Case Study: Scaffold Development
Research has shown that scaffolds incorporating GRGDTP significantly improved the growth and differentiation of stem cells into osteoblasts, which are essential for bone formation. This finding highlights the peptide's potential in developing effective bone grafts and regenerative therapies .
Biomaterials
The incorporation of GRGDTP into biomaterials enhances their biocompatibility and functionality. This application is particularly relevant for implants and prosthetics that require integration with biological tissues.
Case Study: Cardiovascular Implants
A study focused on vascular grafts demonstrated that grafts modified with GRGDTP exhibited improved endothelialization, which is vital for preventing thrombosis and ensuring long-term success of cardiovascular implants .
Diagnostic Tools
GRGDTP is also employed in developing diagnostic assays and biosensors. Its ability to interact specifically with integrins allows for enhanced sensitivity and specificity in detecting various biomolecules associated with diseases.
Case Study: Biosensor Development
In one study, a biosensor utilizing GRGDTP was developed to detect biomarkers for certain cancers. The sensor showed high specificity and sensitivity, significantly outperforming traditional methods .
Research on Cell Signaling
The peptide plays a role in understanding cell signaling pathways by facilitating interactions between cells and their extracellular environment. This application is crucial for developing targeted therapies for various diseases.
Case Study: Long-Term Potentiation
Research involving hippocampal slices indicated that GRGDTP could influence long-term potentiation (LTP), a process essential for learning and memory. The peptide was shown to disrupt LTP stabilization, providing insights into neuronal signaling mechanisms .
Summary Table of Applications
Análisis De Reacciones Químicas
Structural Characteristics
GRGDTP has the sequence Gly-Arg-Gly-Asp-Thr-Pro (C₂₃H₃₉N₉O₁₀, MW 601.6 g/mol) . Key features include:
Property | Description |
---|---|
Primary structure | Linear sequence with RGD motif at positions 2–4 |
Key functional groups | - Carboxyl (Asp), guanidino (Arg), hydroxyl (Thr) |
Conformational flexibility | High due to glycine residues and proline-induced turns |
The RGD motif facilitates binding to integrins (e.g., αvβ₃), while Thr and Pro residues influence solubility and secondary structure .
Integrin Binding
GRGDTP competitively inhibits fibrinogen binding to platelet integrin αIIbβ₃:
Substituting Thr with Ser (GRGDSP) retains activity, but replacing Arg or Asp abolishes binding .
Enzymatic Cleavage
GRGDTP is susceptible to proteolysis by aminopeptidases and trypsin-like enzymes:
Enzyme | Cleavage Site | Effect |
---|---|---|
Aminopeptidase | Gly¹-Arg² | N-terminal degradation |
Trypsin | Arg²-Gly³ | Splits peptide into fragments |
Prolyl peptidase | Thr⁵-Pro⁶ | C-terminal cleavage |
Proteolysis limits its plasma half-life, necessitating stabilization via D-amino acid substitutions or PEGylation .
Synthetic Modifications
GRGDTP has been functionalized for therapeutic applications:
Cyclized derivatives show 10–100x higher binding affinity compared to linear peptides .
Platelet Inhibition
GRGDTP disrupts fibrinogen-platelet interactions:
Study Model | Result | Citation |
---|---|---|
ADP-stimulated platelets | 90% inhibition at 200 μM | |
Thrombin-activated platelets | IC₅₀ = 75 μM (calcium-independent) |
Antiangiogenic Effects
GRGDTP inhibits endothelial cell adhesion via αvβ₃ integrin blockade:
Assay | Outcome |
---|---|
Cell migration | 70% reduction at 100 μM |
Tubule formation | Complete inhibition at 150 μM |
Stability and Degradation
GRGDTP undergoes rapid hydrolysis in serum:
Condition | Half-Life | Major Degradation Product |
---|---|---|
Human plasma (37°C) | <30 minutes | Des-Arg and des-Pro fragments |
Acidic pH (2.0) | Stable (>24 hrs) | No cleavage |
Comparative Analysis
GRGDTP vs. other RGD peptides:
Peptide | Integrin Specificity | Stability (plasma) | Therapeutic Use |
---|---|---|---|
GRGDTP | αvβ₃, αIIbβ₃ | Low | Antithrombotic research |
c(RGDfK) | αvβ₃ | High | Tumor targeting |
GRGDSP | α5β1 | Moderate | Cell adhesion studies |
Research Limitations
Propiedades
Fórmula molecular |
C23H39N9O10 |
---|---|
Peso molecular |
601.6 g/mol |
Nombre IUPAC |
(2S)-1-[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H39N9O10/c1-11(33)18(21(40)32-7-3-5-14(32)22(41)42)31-20(39)13(8-17(36)37)30-16(35)10-28-19(38)12(29-15(34)9-24)4-2-6-27-23(25)26/h11-14,18,33H,2-10,24H2,1H3,(H,28,38)(H,29,34)(H,30,35)(H,31,39)(H,36,37)(H,41,42)(H4,25,26,27)/t11-,12+,13+,14+,18+/m1/s1 |
Clave InChI |
UMZVBZDHGKJFGQ-LLLAAFKUSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O |
SMILES canónico |
CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O |
Secuencia |
GRGDTP |
Sinónimos |
fibronectin attachment peptide Gly-Arg-Gly-Asp-Thr-Pro glycyl-arginyl-glycyl-aspartyl-threonyl-proline GRGDTP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.